molecular formula C24H22N4O4 B11689150 3-(2-Naphthyl)-N'-(2,3,4-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-(2-Naphthyl)-N'-(2,3,4-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11689150
M. Wt: 430.5 g/mol
InChI Key: YXERKHLWDQIWLX-AFUMVMLFSA-N
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Description

3-(2-Naphthyl)-N’-(2,3,4-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a naphthyl group, a trimethoxybenzylidene moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Naphthyl)-N’-(2,3,4-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthyl)-N’-(2,3,4-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(2-Naphthyl)-N’-(2,3,4-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(2-Naphthyl)-N’-(2,3,4-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2,3,4-Trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(2-Naphthyl)-N’-(2,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(2-Naphthyl)-N’-(2,3,4-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the naphthyl and trimethoxybenzylidene groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its pharmacokinetic profile, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

3-naphthalen-2-yl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H22N4O4/c1-30-21-11-10-18(22(31-2)23(21)32-3)14-25-28-24(29)20-13-19(26-27-20)17-9-8-15-6-4-5-7-16(15)12-17/h4-14H,1-3H3,(H,26,27)(H,28,29)/b25-14+

InChI Key

YXERKHLWDQIWLX-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)OC)OC

Origin of Product

United States

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